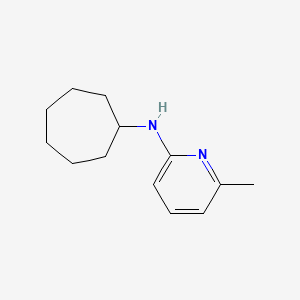![molecular formula C9H11ClN2O3S B7575367 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Sulfachloropyridazine and is a sulfonamide antibiotic. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.79 g/mol.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been tested for its antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. In agriculture, it has been tested for its ability to control plant diseases and pests. In environmental science, it has been studied for its potential use in water treatment and as a soil conditioner.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide involves the inhibition of bacterial enzymes involved in folic acid synthesis. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of bacterial cells. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which suggests its potential use in the treatment of inflammatory diseases. It has also been found to have a protective effect on the liver by reducing the levels of liver enzymes and lipid peroxidation. Additionally, it has been shown to have a neuroprotective effect by reducing the levels of oxidative stress markers in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of bacterial strains, including gram-positive and gram-negative bacteria. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Zukünftige Richtungen
For research include exploring its potential use in cancer treatment, inflammatory diseases, agriculture, and environmental science.
Synthesemethoden
The synthesis of 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide involves the reaction of 2-chloro-6-nitropyridine with sodium sulfite to form 2-chloro-6-aminopyridine. This intermediate is then reacted with N-(3-bromophenyl)acetamide to form 2-chloro-N-[(3-bromophenyl)methyl]acetamide. Finally, the bromine atom is replaced with a sulfonamide group using sodium sulfite to obtain 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-2-1-3-8(4-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFKZHXUJXNXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)

![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)
![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)